molecular formula C25H17ClN4O3 B2640562 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one CAS No. 1112339-36-2

3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one

Cat. No.: B2640562
CAS No.: 1112339-36-2
M. Wt: 456.89
InChI Key: HHGPZYYVOFAVCJ-UHFFFAOYSA-N
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Description

3-(3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including oxadiazole and pyridazinone rings, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with Benzyloxyphenyl Group: The oxadiazole intermediate is then coupled with a benzyloxyphenyl derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Pyridazinone Ring: The final step involves the cyclization of the intermediate with a chlorophenyl derivative under basic conditions to form the pyridazinone ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to the presence of the oxadiazole ring.
  • Studied for its interactions with biological macromolecules like proteins and DNA.

Medicine:

  • Potential therapeutic applications in the treatment of diseases such as cancer and inflammation.
  • Explored as a candidate for drug development due to its unique structural features.

Industry:

  • Used in the development of new materials with specific electronic or optical properties.
  • Potential applications in the field of agrochemicals as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes, potentially inhibiting their activity. The pyridazinone ring may interact with receptors or ion channels, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

    3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazole: Lacks the pyridazinone ring, making it less complex and potentially less biologically active.

    1-(4-Chlorophenyl)pyridazin-4(1H)-one: Lacks the oxadiazole ring, which may reduce its potential as an enzyme inhibitor.

    3-(3-(2-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one: Similar structure but without the chlorophenyl group, which may affect its reactivity and biological activity.

Uniqueness: The combination of the oxadiazole and pyridazinone rings, along with the benzyloxy and chlorophenyl groups, makes 3-(3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)pyridazin-4(1H)-one unique

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4O3/c26-18-10-12-19(13-11-18)30-15-14-21(31)23(28-30)25-27-24(29-33-25)20-8-4-5-9-22(20)32-16-17-6-2-1-3-7-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGPZYYVOFAVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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